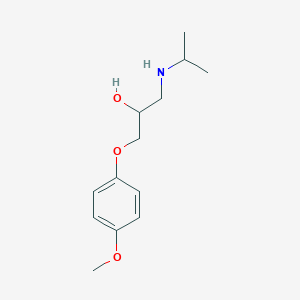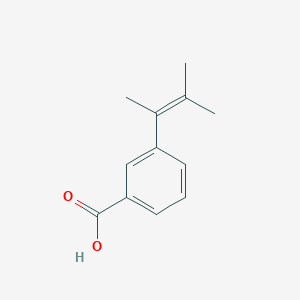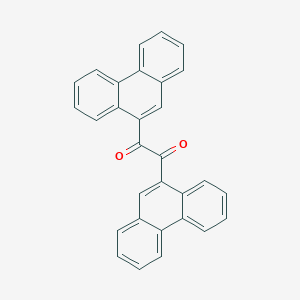
N-(2,6-ditert-butylphenyl)-N-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-ditert-butylphenyl)-N-methylamine, also known as DTBM-MeA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that contains two bulky t-butyl groups attached to a phenyl ring, which makes it a highly sterically hindered molecule. This characteristic makes it an ideal candidate for studying the effects of steric hindrance on chemical reactions and biological processes.
作用機序
N-(2,6-ditert-butylphenyl)-N-methylamine is a tertiary amine that can act as a nucleophile in chemical reactions. Its steric hindrance makes it a selective nucleophile, reacting only with certain electrophiles that can fit into its bulky environment. This selectivity makes it a valuable tool in synthetic organic chemistry.
Biochemical and Physiological Effects:
N-(2,6-ditert-butylphenyl)-N-methylamine has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that can be safely handled in a laboratory setting.
実験室実験の利点と制限
The advantages of using N-(2,6-ditert-butylphenyl)-N-methylamine in lab experiments include its high purity, selectivity, and non-toxic nature. Its limitations include its high cost and limited availability.
将来の方向性
1. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine as a ligand in catalysis reactions.
2. Studying the effects of steric hindrance on protein-protein interactions using N-(2,6-ditert-butylphenyl)-N-methylamine as a probe.
3. Developing new synthetic methods using N-(2,6-ditert-butylphenyl)-N-methylamine as a reagent.
4. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine in drug discovery and development.
5. Exploring the potential applications of N-(2,6-ditert-butylphenyl)-N-methylamine in materials science and nanotechnology.
In conclusion, N-(2,6-ditert-butylphenyl)-N-methylamine is a valuable compound that has been widely used in scientific research due to its unique properties. Its steric hindrance makes it a selective nucleophile that can be used in a variety of applications in synthetic organic chemistry, organometallic chemistry, and biochemical and biophysical studies. Further research is needed to explore its potential applications in catalysis, drug discovery, and materials science.
合成法
N-(2,6-ditert-butylphenyl)-N-methylamine can be synthesized through a multi-step process involving the reaction of 2,6-ditert-butylphenyl lithium with N-methylformamide followed by a reductive amination step using sodium triacetoxyborohydride. This method yields high purity N-(2,6-ditert-butylphenyl)-N-methylamine with a yield of approximately 70%.
科学的研究の応用
N-(2,6-ditert-butylphenyl)-N-methylamine has been used in a variety of scientific research applications, including:
1. As a ligand in organometallic chemistry studies to investigate the effects of steric hindrance on metal-ligand interactions.
2. As a reagent in synthetic organic chemistry to selectively protect or deprotect functional groups in complex molecules.
3. As a probe in biochemical and biophysical studies to investigate the structure and function of proteins and nucleic acids.
特性
製品名 |
N-(2,6-ditert-butylphenyl)-N-methylamine |
|---|---|
分子式 |
C15H25N |
分子量 |
219.37 g/mol |
IUPAC名 |
2,6-ditert-butyl-N-methylaniline |
InChI |
InChI=1S/C15H25N/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10,16H,1-7H3 |
InChIキー |
DXGLLLZYVFJGHX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)





![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
